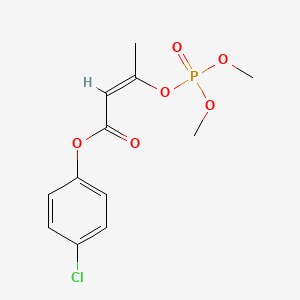
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a dimethoxyphosphoryloxy group, and a but-2-enoate moiety, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate typically involves the reaction of 4-chlorophenol with dimethyl phosphite and an appropriate but-2-enoate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphonates or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate: shares similarities with other chlorophenyl and phosphoryloxy compounds.
Dimethoxyphosphoryloxybut-2-enoate derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
64011-79-6 |
|---|---|
Molekularformel |
C12H14ClO6P |
Molekulargewicht |
320.66 g/mol |
IUPAC-Name |
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C12H14ClO6P/c1-9(19-20(15,16-2)17-3)8-12(14)18-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b9-8- |
InChI-Schlüssel |
VSELFEBDZSMWKO-HJWRWDBZSA-N |
Isomerische SMILES |
C/C(=C/C(=O)OC1=CC=C(C=C1)Cl)/OP(=O)(OC)OC |
Kanonische SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)Cl)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


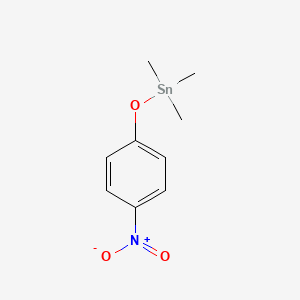
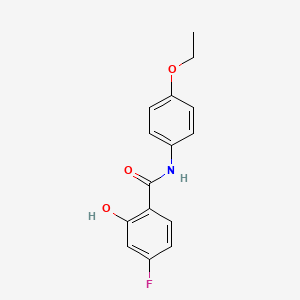
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)

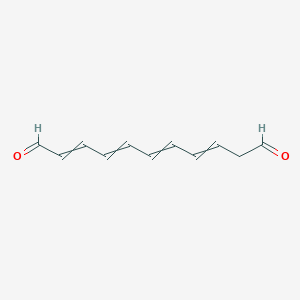
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)

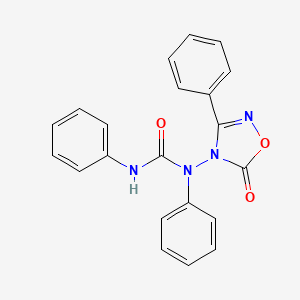
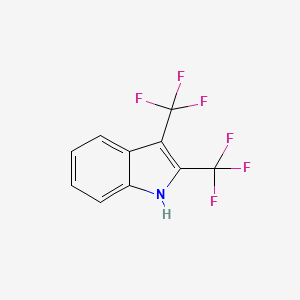
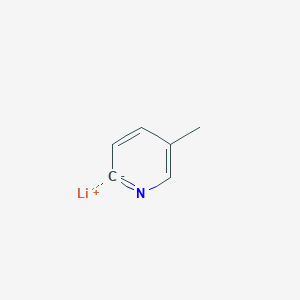

![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
